N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Description
“N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with both sulfur and nitrogen . The compound also contains a benzamide group, which is a type of amide derived from benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a thiazole ring, a benzamide group, and a 3,4-dimethoxyphenethylamine moiety .Scientific Research Applications
Synthesis and Biological Activities
N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide derivatives are part of a broader class of chemical compounds that have been synthesized and evaluated for various biological activities, although direct studies on this specific compound are limited. Research in related thiazole and benzamide derivatives has demonstrated a range of applications, primarily focusing on antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have shown that thiazole and thiazolin derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For example, derivatives synthesized from thiazole have shown good antimicrobial activity, with certain substitutions enhancing this effect. Hydroxy and amino substituted derivatives displayed maximum antimicrobial efficacy among the tested compounds (Chawla, 2016; Bikobo et al., 2017).
Anticancer Activity : Benzamide and thiazole derivatives have also been explored for their potential anticancer effects. Various synthesized compounds have been evaluated against different cancer cell lines, showing moderate to excellent activity. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated significant anticancer activity in vitro, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).
Anti-inflammatory Activity : The anti-inflammatory properties of thiazole derivatives have been identified as well. Compounds based on thiazole and thiazoline structures have shown effectiveness across various concentrations, with some showing no adverse effects on myocardial function, suggesting potential therapeutic applications in managing inflammation without significant side effects (Lynch et al., 2006).
Properties
IUPAC Name |
N-[4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-28-18-9-8-15(12-19(18)29-2)10-11-23-20(26)13-17-14-30-22(24-17)25-21(27)16-6-4-3-5-7-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMDKBKLNUPLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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